molecular formula C14H17N3OS B7180440 N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-thiophen-3-ylacetamide

N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-thiophen-3-ylacetamide

Cat. No.: B7180440
M. Wt: 275.37 g/mol
InChI Key: RKCCTQFBULBTKP-UHFFFAOYSA-N
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Description

N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-thiophen-3-ylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a cyclopentyl group and an acetamide moiety attached to a thiophene ring. The combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Properties

IUPAC Name

N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c18-14(7-10-5-6-19-9-10)15-13-8-12(16-17-13)11-3-1-2-4-11/h5-6,8-9,11H,1-4,7H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCCTQFBULBTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=NN2)NC(=O)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-thiophen-3-ylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopentyl group. The thiophene ring is then attached through a series of coupling reactions. The final step involves the formation of the acetamide group.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized using hydrazine and a 1,3-diketone under acidic conditions.

    Introduction of Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Coupling with Thiophene Ring: The thiophene ring can be coupled using a Suzuki or Stille coupling reaction.

    Formation of Acetamide Group: The acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-thiophen-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-thiophen-3-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-thiophen-3-ylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression.

Comparison with Similar Compounds

N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-thiophen-3-ylacetamide can be compared with similar compounds such as:

    N-(5-cyclopentyl-1H-pyrazol-3-yl)propanamide: Similar structure but with a propanamide group instead of a thiophen-3-ylacetamide group.

    N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-(2-fluorophenyl)-2-morpholin-4-ylacetamide: Contains a fluorophenyl and morpholinyl group, offering different chemical properties.

    N-(5-cyclopentyl-1H-pyrazol-3-yl)-5-fluoro-2-iodobenzamide: Features a fluoroiodobenzamide group, which may impart unique reactivity.

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